molecular formula C8H8Cl2N2O B1402763 2-Chloro-N-(3-chloropyridin-2-yl)propanamide CAS No. 1365963-19-4

2-Chloro-N-(3-chloropyridin-2-yl)propanamide

Cat. No. B1402763
M. Wt: 219.06 g/mol
InChI Key: MHZTWUUMRFOKHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(3-chloropyridin-2-yl)propanamide is a biochemical compound used for proteomics research . It has a molecular formula of C8H8Cl2N2O and a molecular weight of 219.07 .

Scientific Research Applications

  • Specific Scientific Field : Medicinal Chemistry .
  • Summary of the Application : The compound “2-Chloro-N-(3-chloropyridin-2-yl)propanamide” is used in the design of novel heterocyclic compounds with potential biological activities . These compounds are evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .
  • Methods of Application or Experimental Procedures : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . The biological activities of these compounds were then evaluated against HSC-T6 cells .
  • Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
  • Chemical Synthesis : This compound is available for purchase from various chemical suppliers , indicating that it may be used as a starting material or intermediate in the synthesis of other chemical compounds .

  • Proteomics Research : One source suggests that this compound could be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

  • Chemical Synthesis : This compound is available for purchase from various chemical suppliers , indicating that it may be used as a starting material or intermediate in the synthesis of other chemical compounds .

  • Proteomics Research : One source suggests that this compound could be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

  • Quantum Chemical Studies : There has been a study on a similar compound, ‘2-chloro-N-(p-tolyl)propanamide’, using Density Functional Theory . This compound of the propanamide family exhibits many biological activities and hence it is relevant to study . The electronic properties related to the molecule were calculated by 'frontier molecular orbitals’ . The vibrational analysis for the compound was performed at [B3LYP/6-311++G (d, p)] standard to study the various prominent vibrational modes for different atomic groups at respective frequencies . The DFT calculations provide optimized parameters which are helpful for information like bond length, dihedral angle, bond angel etc . The calculated reactivity parameters (global & local reactivity descriptors) of the compound such as chemical potential, global softness, global hardness, Fukui function, local softness & electrophilicity indices etc. suggested about to electrophilic and nucleophilic sites . This holistic approach provides further details of the compound for several utilities and pharmacological study and use .

Future Directions

A study on the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which are structurally similar to 2-Chloro-N-(3-chloropyridin-2-yl)propanamide, showed promising anti-fibrotic activities . This suggests that 2-Chloro-N-(3-chloropyridin-2-yl)propanamide and similar compounds could have potential applications in the development of new anti-fibrotic drugs .

properties

IUPAC Name

2-chloro-N-(3-chloropyridin-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c1-5(9)8(13)12-7-6(10)3-2-4-11-7/h2-5H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZTWUUMRFOKHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(3-chloropyridin-2-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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